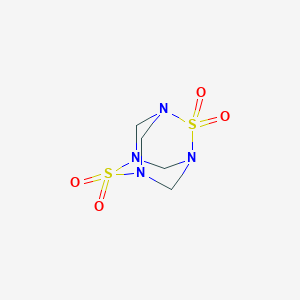
Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinoline derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is essential for memory and learning. In Parkinson's disease, it has been shown to activate the dopamine D2 receptor, a receptor that is involved in the regulation of movement and behavior.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, it has been shown to induce apoptosis, a process of programmed cell death that is essential for the elimination of abnormal or damaged cells. In Alzheimer's disease, it has been shown to improve cognitive function and memory by increasing the levels of acetylcholine in the brain. In Parkinson's disease, it has been shown to improve motor function and reduce the symptoms of the disease by activating the dopamine D2 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate has several advantages and limitations for lab experiments. One of the advantages is its high selectivity and potency against various enzymes and receptors, which makes it a promising drug candidate for the treatment of various diseases. Another advantage is its fluorescent properties, which make it a useful tool for the detection of metal ions and the separation of enantiomers. However, one of the limitations is its low solubility in water, which makes it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and safety precautions in lab experiments.
Orientations Futures
There are several future directions for the research and development of Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential applications in other fields, such as environmental science and agriculture. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential side effects and toxicity. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved properties for various applications.
Méthodes De Synthèse
Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate can be synthesized through various methods, including the Pfitzinger reaction, Friedländer reaction, and Skraup synthesis. The Pfitzinger reaction involves the condensation of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification. The Friedländer reaction involves the condensation of 4-chloroaniline with a ketone, such as acetone, in the presence of an acid catalyst, followed by cyclization and esterification. The Skraup synthesis involves the condensation of aniline with a ketone and a strong acid catalyst, followed by cyclization and esterification.
Applications De Recherche Scientifique
Ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, it has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In analytical chemistry, it has been used as a fluorescent probe for the detection of metal ions and as a chiral selector for the separation of enantiomers.
Propriétés
IUPAC Name |
ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-22-18(21)15-11-17(12-7-9-13(19)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCANUXPTILMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282487 | |
| Record name | ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7147-98-0 | |
| Record name | NSC26090 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2-(4-chlorophenyl)quinoline-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)







![6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B181464.png)
